molecular formula C8H18N2O2 B14528462 Urea, (2-hydroxy-2-methylpropyl)trimethyl- CAS No. 62432-72-8

Urea, (2-hydroxy-2-methylpropyl)trimethyl-

Cat. No.: B14528462
CAS No.: 62432-72-8
M. Wt: 174.24 g/mol
InChI Key: KPXZYRIKKOXJKN-UHFFFAOYSA-N
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Description

Urea, (2-hydroxy-2-methylpropyl)trimethyl- is an organic compound with a unique structure that includes a urea moiety substituted with a 2-hydroxy-2-methylpropyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, (2-hydroxy-2-methylpropyl)trimethyl- can be achieved through the nucleophilic addition of amines to isocyanates. A practical and efficient method involves the reaction of 2-hydroxy-2-methylpropylamine with trimethyl isocyanate in the presence of a suitable solvent such as water . The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification.

Industrial Production Methods

Industrial production of urea derivatives often involves the reaction of amines with phosgene to form isocyanates, which then react with additional amines to produce the desired urea derivative . This method is widely used due to its scalability and efficiency, although it requires careful handling of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Urea, (2-hydroxy-2-methylpropyl)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the urea moiety can produce primary or secondary amines .

Scientific Research Applications

Urea, (2-hydroxy-2-methylpropyl)trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of urea, (2-hydroxy-2-methylpropyl)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and urea groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives such as hydroxyurea and thiourea. These compounds share structural similarities but differ in their functional groups and reactivity .

Uniqueness

Urea, (2-hydroxy-2-methylpropyl)trimethyl- is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

CAS No.

62432-72-8

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-1,3,3-trimethylurea

InChI

InChI=1S/C8H18N2O2/c1-8(2,12)6-10(5)7(11)9(3)4/h12H,6H2,1-5H3

InChI Key

KPXZYRIKKOXJKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C(=O)N(C)C)O

Origin of Product

United States

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